Deserpideine

Description

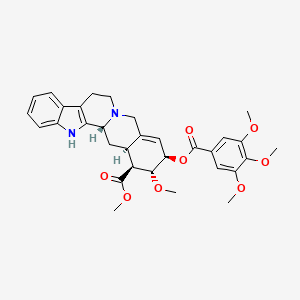

Structure

3D Structure

Properties

CAS No. |

2671-59-2 |

|---|---|

Molecular Formula |

C32H36N2O8 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

methyl (1R,17R,18R,19S,20R)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C32H36N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-14,21,23,26-27,30,33H,10-11,15-16H2,1-5H3/t21-,23+,26+,27-,30-/m0/s1 |

InChI Key |

RDGOSTXDEPKFIL-NPWMLVFOSA-N |

SMILES |

COC1C(C=C2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Isomeric SMILES |

CO[C@H]1[C@@H](C=C2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Canonical SMILES |

COC1C(C=C2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

2671-59-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deserpideine |

Origin of Product |

United States |

Historical Trajectories and Seminal Discoveries of Deserpideine Research

Early Investigations into Rauwolfia Alkaloids and Indole (B1671886) Chemistry

The use of Rauwolfia species in traditional medicine dates back centuries, with Rauwolfia serpentina being employed in India for millennia to treat conditions ranging from snake bites to insanity. wikipedia.orgnbu.ac.in While the traditional use of these plants was long established, the scientific investigation into their chemical constituents began much later. Early chemical studies of Rauwolfia serpentina in the 20th century led to the isolation of a series of crystalline bases. nbu.ac.in

Pioneering work in 1931 by Siddiqui and Siddiqui from the roots of Rauwolfia serpentina resulted in the isolation of several alkaloids, including ajmaline (B190527), ajmalinine, ajmalicine, serpentine (B99607), and serpentinine. nbu.ac.innbu.ac.in These early investigations laid the groundwork for understanding the complex alkaloid profile of Rauwolfia species and sparked further interest in the chemical and potential therapeutic properties of these compounds. nbu.ac.innbu.ac.in

Simultaneously, the field of indole chemistry was developing. Indole itself was first obtained in 1866. wikipedia.org The structural complexity of indole alkaloids, such as strychnine (B123637) (isolated in 1818, structure determined in 1947), presented significant challenges to early organic chemists, driving the development of new analytical and synthetic techniques. wikipedia.org The indole nucleus is a fundamental building block in many natural products, and research into its chemistry was crucial for the eventual understanding and manipulation of compounds like deserpideine. wikipedia.org

The Isolation and Structural Elucidation of this compound: Foundational Contributions

The isolation of individual alkaloids from Rauwolfia species was a critical step in characterizing their chemical diversity. While reserpine (B192253) is perhaps the most famous alkaloid isolated from Rauwolfia serpentina, its isolation was reported in 1952. nbu.ac.ininovatus.es this compound is another significant alkaloid found in Rauwolfia species, including Rauwolfia nitida. nbu.ac.inacs.org

The isolation and structural elucidation of this compound were foundational contributions to the field of natural product chemistry. Early reports, such as one in the Journal of the American Chemical Society in 1964, specifically addressed "this compound, a New Yohimbinoid Type Alkaloid," indicating its identification as a distinct chemical entity within the complex mixture of Rauwolfia alkaloids. acs.orgismar.org Structural elucidation efforts relied on the analytical techniques available at the time, which progressively evolved to include spectroscopic methods. amazon.commdpi.com These methods, including UV, IR, and later NMR spectroscopy and mass spectrometry, were crucial in determining the complex molecular architecture of natural products like this compound. amazon.commdpi.commdpi.comnih.govrsc.org

The determination of the precise arrangement of atoms and functional groups in the this compound molecule was a significant chemical achievement, contributing to the broader understanding of the yohimbinoid class of alkaloids. acs.orgacs.org

Evolution of Synthetic and Biosynthetic Approaches to this compound and Analogues

The complex structures of natural products like this compound have long presented intriguing challenges for synthetic chemists. The total synthesis of such molecules allows for confirmation of their proposed structures and provides routes to obtain compounds that may be scarce in nature. Early synthetic efforts in the field of Rauwolfia alkaloids often focused on related compounds like reserpine due to its prominent biological activity. inovatus.es

Synthetic studies specifically towards (-)-deserpidine have been reported, including total synthesis approaches to stereoisomers and derivatives. researchgate.net These synthetic endeavors often involve multi-step processes and the development of novel chemical reactions to construct the intricate ring systems and introduce the specific stereochemistry found in this compound. researchgate.net The synthesis of analogues is also important for exploring the relationship between chemical structure and biological activity, although the latter is outside the scope of this article.

Research has also delved into the biosynthesis of indole alkaloids in Rauwolfia species. These studies aim to understand the enzymatic pathways and genetic factors involved in the plant's production of these complex molecules. researchgate.netnih.govnbu.ac.in For example, research has investigated strictosidine (B192452) synthase, a key enzyme in the biosynthesis of indole alkaloids in Rauwolfia serpentina. nbu.ac.in Understanding the biosynthetic routes can potentially lead to biotechnological approaches for producing these alkaloids or novel analogues. researchgate.net

Key Paradigms in Natural Product Chemistry Influencing this compound Studies

The study of this compound has been shaped by several key paradigms in natural product chemistry. The initial drive was the "drug discovery" paradigm, where natural sources were explored for compounds with potential therapeutic applications, spurred by the long history of medicinal plant use. scirp.orgplos.org The isolation of numerous alkaloids from Rauwolfia species exemplifies this approach. nih.govnbu.ac.in

Another influential paradigm is the focus on structural elucidation, which advanced significantly with the development of spectroscopic techniques. amazon.comrsc.orgamazon.com The ability to definitively determine the chemical structure of isolated compounds was crucial for understanding their properties and undertaking synthetic efforts. amazon.commdpi.com

The field has also been influenced by the evolution of synthetic chemistry, moving from challenging total syntheses to more efficient and stereoselective routes. researchgate.netresearchgate.net This includes the development of new methodologies for constructing complex carbon skeletons and incorporating specific functional groups. researchgate.net

Furthermore, the increasing understanding of biosynthetic pathways represents a significant paradigm shift, allowing for the investigation of how plants produce these molecules at a molecular level. researchgate.netnbu.ac.in This has opened avenues for potential metabolic engineering and biocatalysis. researchgate.netnbu.ac.in The study of this compound, as a representative Rauwolfia alkaloid, has benefited from and contributed to the advancements within these core paradigms of natural product chemistry. acs.org

Here is a table summarizing some key historical findings related to Rauwolfia alkaloids and indole chemistry:

| Year | Key Event/Finding | Compound(s) Involved (if specified) | Source/Context |

| 1818 | Isolation of Strychnine | Strychnine | Strychnos genus |

| 1866 | Indole first obtained | Indole | Decomposition of Indigo |

| 1931 | Isolation of several crystalline bases | Ajmaline, ajmalinine, ajmalicine, serpentine, serpentinine | Rauwolfia serpentina roots |

| 1952 | Isolation of Reserpine reported | Reserpine | Rauwolfia serpentina |

| 1964 | Report on this compound as a new yohimbinoid alkaloid | This compound | Rauwolfia species |

Bioproduction and Natural Occurrence of Deserpideine

Botanical Sources and Distribution of Deserpideine-Producing Species

The primary botanical sources of this compound are found in tropical regions, with a notable concentration in the Indian subcontinent and East Asia.

Rauwolfia serpentina as a Primary Source of Indole (B1671886) Alkaloids, Including this compound

Rauwolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a significant source of numerous indole alkaloids, including this compound. wikipedia.org This perennial undershrub is widely distributed in India, particularly in the sub-Himalayan regions up to 1,000 meters. wikipedia.org Historically, R. serpentina has been utilized in traditional medicine for various ailments. wikipedia.org Research has identified dozens of indole alkaloids within R. serpentina, such as ajmaline (B190527), ajmalicine, reserpine (B192253), and serpentine (B99607), in addition to this compound. wikipedia.orgresearchgate.net

Other Rauwolfia Species and Their Alkaloid Profiles

Beyond Rauwolfia serpentina, other species within the Rauwolfia genus also contain a variety of indole alkaloids. The genus Rauvolfia (sometimes spelled Rauwolfia) comprises over 130 species distributed across tropical regions of Africa, Asia, Latin America, and oceanic islands. wikipedia.orgnbu.ac.in Studies on species like Rauwolfia hookeri, Rauwolfia micrantha, Rauwolfia verticillata, Rauwolfia tetraphylla, and Rauwolfia vomitoria have revealed the presence of bioactive monoterpene indole alkaloids such as reserpine, ajmaline, ajmalicine, serpentine, and yohimbine (B192690). nih.gov this compound has been specifically noted in Rauwolfia nitida. nbu.ac.in The alkaloid content and profile can vary among different Rauwolfia species and even within the same species, often being concentrated in the roots. nbu.ac.in

Here is a table summarizing some Rauwolfia species and associated alkaloids:

| Rauwolfia Species | Notable Alkaloids Found |

| Rauwolfia serpentina | This compound, Ajmaline, Ajmalicine, Reserpine, Serpentine |

| Rauwolfia nitida | This compound |

| Rauwolfia vomitoria | Reserpine, Ajmalicine, Serpentine, Ajmaline, Yohimbine |

| Rauwolfia hookeri | Reserpine, Ajmalicine, Serpentine, Ajmaline, Yohimbine |

| Rauwolfia micrantha | Reserpine, Ajmalicine, Serpentine, Ajmaline, Yohimbine |

| Rauwolfia verticillata | Reserpine, Ajmalicine, Serpentine, Ajmaline, Yohimbine |

| Rauwolfia tetraphylla | Reserpine, Ajmalicine, Serpentine, Ajmaline, Yohimbine |

Detection in Additional Plant Genera (e.g., Ochrosia borbonica)

While Rauwolfia species are primary sources, this compound has also been detected in other plant genera. For instance, the enantiomer of natural dihydrogambirtannine, which was prepared by degradation of this compound, has been isolated from Ochrosia borbonica. rsc.orgresearchgate.net Ochrosia borbonica is a tree species belonging to the same family, Apocynaceae, and is native to the Mascarene Islands, including Mauritius and Réunion. plantamor.comwikipedia.org This indicates a broader natural distribution of compounds structurally related to or derivable from this compound across the Apocynaceae family.

Methodologies for the Isolation and Purification of this compound

The isolation and purification of alkaloids like this compound from plant matrices involve several steps aimed at separating these compounds from other plant constituents such as tannins, proteins, fats, resins, and pigments. jiwaji.edu General procedures include sample preparation, extraction of alkaloidal bases, and purification/fractionation of the crude extract to isolate individual alkaloids. jiwaji.edu

Advanced Chromatographic Techniques in Alkaloid Isolation

Chromatographic techniques are essential for the separation and purification of complex alkaloid mixtures. Advanced methods offer efficient ways to obtain high-purity compounds. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been utilized for the analysis and separation of indole alkaloids from Rauwolfia species. universiteitleiden.nlscispace.comscialert.net HPLC, in particular, with detectors like UV, MS, and NMR spectroscopy, provides efficient separation and identification based on retention behavior and specific chromophores of indole alkaloids. universiteitleiden.nl

High-Performance Countercurrent Chromatography (HPCCC) and Centrifugal Partition Chromatography (CPC) are all-liquid phase separation techniques that have been employed for the preparative isolation of indole alkaloids from plants like Catharanthus roseus, which also belongs to the Apocynaceae family and produces related indole alkaloids. scispace.commdpi.comnih.gov These methods are based on partitioning compounds between two immiscible liquid phases, allowing for the separation of complex mixtures. mdpi.com The pH-zone refinement technique, often used with CPC, utilizes acid-base gradients to separate alkaloids based on their pKa values. mdpi.comnih.gov While specific detailed protocols for this compound isolation using these advanced techniques were not found in the search results, these methods are generally applicable to the isolation of indole alkaloids from plant sources within the Apocynaceae family.

Solvent Extraction and Partitioning Strategies

Solvent extraction is a fundamental step in isolating alkaloids from plant material. The choice of solvent depends on the properties of the alkaloids, particularly their solubility in free base or salt form. lifeasible.comjocpr.com Alkaloids in their free state are generally insoluble or sparingly soluble in water but soluble in organic solvents like chloroform, ether, and acetone (B3395972). lifeasible.com Alkaloid salts, being more polar, are typically soluble in water and alcohols but less soluble in organic solvents. lifeasible.com

Common strategies involve treating the plant material with an alkaline substance, such as lime water or aqueous ammonia, to liberate free alkaloid bases from their salts. jiwaji.edujocpr.com The free bases are then extracted using a suitable organic solvent. jiwaji.edu Alternatively, plant material can be extracted with acidified water or aqueous alcohol, which extracts alkaloids as their salts along with other soluble impurities. jiwaji.edugoogle.com Subsequent partitioning steps, often involving adjusting the pH and using different organic solvents, are used to separate the alkaloids from impurities and fractionate the alkaloid mixture based on differences in basicity and solubility. jiwaji.edujocpr.com For example, dissolving total alkaloids in acidic water and gradually increasing the pH allows for sequential extraction of individual alkaloids with organic solvents based on their varying basic strengths. jocpr.com

Detailed research findings on the specific solvent extraction and partitioning strategies optimized for this compound itself were not extensively detailed in the search results. However, general methods for the extraction of Rauwolfia alkaloids involve using solvents like ethanol, methanol (B129727), or chlorinated solvents after alkalinization of the plant material. lifeasible.comjocpr.comgoogle.com Acidified aqueous solutions can also be used for initial extraction. google.com Purification often involves partitioning between aqueous acidic and organic alkaline phases. jiwaji.edu

Here is a table summarizing general solvent extraction approaches for alkaloids:

| Method Type | Principle | Solvents Used | Notes |

| Alkaline Extraction | Liberating free bases with alkali, then extracting with organic solvent. | Chloroform, Ether, Acetone, Ethanol, Methanol | Suitable for alkaloids in salt form in the plant. jiwaji.edulifeasible.com |

| Acidic Extraction | Extracting alkaloids as salts with acidified water or aqueous alcohol. | Acidified Water, Aqueous Alcohol (Ethanol, Methanol) | Extracts alkaloids and other soluble impurities. jiwaji.edugoogle.com |

| Partitioning | Separating alkaloids based on differential solubility at varying pH values. | Aqueous Acid, Aqueous Alkali, Organic Solvents | Used to purify and fractionate alkaloid mixtures. jiwaji.edujocpr.com |

This compound: Bioproduction, Natural Occurrence, Crystallization, and Spectroscopic Purity Assessment

This compound is a monoterpenoid indole alkaloid belonging to the yohimbinoid class. It is of interest in natural product chemistry due to its presence in certain plant species. This article outlines the known aspects of its bioproduction and natural occurrence, alongside the techniques employed for its crystallization and spectroscopic purity assessment.

This compound occurs naturally in specific plant species, primarily within the Rauvolfia genus. It has been identified as a constituent of Rauvolfia nitida and Rauvolfia canescens (syn. Catharanthus roseus). ontosight.aimedkoo.com The Rauvolfia genus is well-known for producing a variety of indole alkaloids. ontosight.ai While the detailed biosynthetic pathway specifically leading to this compound is not explicitly detailed in the available literature, the presence of similar alkaloids in Rauvolfia suggests a common indole alkaloid biosynthesis route involving tryptophan and a monoterpene precursor. The isolation of alkaloids from Rauvolfia species typically involves extraction followed by purification techniques such as chromatography and crystallization. ontosight.ai

Crystallization and Spectroscopic Purity Assessment

The isolation and purification of alkaloids from plant extracts often involve crystallization to obtain the compound in a solid, purified form. In the context of isolating related alkaloids from Rauvolfia species, techniques such as fractional crystallization from solvents like methanol and acetone have been employed to yield crystalline substances. ontosight.ai Recrystallization is a common method used to improve the purity of solid compounds, and the choice of solvent and crystallization conditions can influence the crystalline form obtained. chemicalbook.com this compound itself is described as a solid. epa.gov

Spectroscopic purity assessment is a critical step in confirming the identity and homogeneity of a purified compound. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors are widely used for this purpose. Photodiode Array (PDA) detectors are commonly used in HPLC to assess peak purity by measuring UV absorbance across a chromatographic peak and identifying spectral variations that may indicate coelution of impurities. HPLC software can provide metrics like purity angle and purity threshold, although these require careful interpretation and manual review of spectral data.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more definitive method for assessing peak purity by detecting coeluting compounds based on their mass differences. This is particularly valuable for identifying low-level contaminants. While these spectroscopic methods are standard practice in the analysis of purified compounds like this compound, specific data detailing the spectroscopic purity assessment results for this compound itself were not found in the consulted literature.

Biosynthetic Pathways and Enzy Matic Mechanisms of Deserpideine

Precursor Incorporation Studies in Indole (B1671886) Alkaloid Biosynthesis

Precursor feeding experiments have been crucial in elucidating the general indole alkaloid biosynthetic pathway in Rauvolfia species. Studies have shown that tryptophan is a primary precursor for the indole moiety of these alkaloids. ajol.infonbu.ac.in Tryptophan is converted to tryptamine (B22526) by the enzyme tryptophan decarboxylase (TDC). ajol.infonbu.ac.in The monoterpene precursor, secologanin (B1681713), is derived from the iridoid pathway. rsc.orgresearchgate.net These two precursors, tryptamine and secologanin, condense to form strictosidine (B192452), a pivotal intermediate for the biosynthesis of a vast array of monoterpenoid indole alkaloids, including those found in Rauvolfia. rsc.orgresearchgate.netuniprot.orgnih.govwikipedia.org

Incorporation studies often involve feeding isotopically labeled precursors to plant cell cultures or intact plants and analyzing the labeling pattern in the isolated alkaloids. Such studies in Rauvolfia serpentina have confirmed the incorporation of labeled tryptophan and secologanin into various indole alkaloids, establishing their role as key building blocks. rsc.orgingentaconnect.comajol.infonbu.ac.in

Proposed Biosynthetic Routes to the Yohimbinoid Skeleton of Deserpideine

The yohimbinoid skeleton, characteristic of this compound, is formed downstream of strictosidine. Following the formation of strictosidine, the glucose moiety is removed by strictosidine glucosidase (SGD), yielding the unstable aglycone. rsc.orgresearchgate.netwikipedia.org This aglycone undergoes a series of complex enzymatic transformations, including cyclizations and rearrangements, to form the diverse skeletons of monoterpenoid indole alkaloids. researchgate.net

While a specific, step-by-step enzymatic pathway solely for this compound biosynthesis is not as extensively documented as for some other Rauvolfia alkaloids like ajmaline (B190527) or reserpine (B192253), it is understood to proceed through intermediates common to the yohimbinoid class. researchgate.netnih.gov Proposed routes for the yohimbinoid skeleton involve the rearrangement and cyclization of a corynanthe-type intermediate, such as geissoschizine or a related isomer, which is derived from strictosidine aglycone. researchgate.netnih.gov Recent genomic studies in Rauvolfia tetraphylla have suggested the involvement of multiple distinct biosynthetic routes and enzymes, including medium chain dehydrogenase/reductases (MDRs), in the formation of yohimbanes, the core structure of yohimbinoid alkaloids like this compound and yohimbine (B192690). nih.gov

Enzymatic Transformations and Catalytic Intermediates

Key enzymatic steps in the biosynthesis of yohimbinoid alkaloids, and thus likely this compound, occur after the formation of the strictosidine aglycone. Strictosidine synthase (STR) catalyzes the initial condensation of tryptamine and secologanin. uniprot.orgnih.govwikipedia.org This enzyme is a lyase and facilitates a stereospecific Pictet-Spengler reaction. nih.govwikipedia.org Structural studies of Rauvolfia serpentina STR have provided insights into its catalytic mechanism, showing how it binds tryptamine and secologanin and promotes the formation of strictosidine. nih.govwikipedia.org

Following strictosidine glucosidase activity, the unstable aglycone undergoes spontaneous or enzyme-catalyzed reactions. The subsequent steps leading to the yohimbinoid skeleton involve oxidoreductases, cyclases, and methyltransferases. While specific enzymes directly catalyzing the late-stage steps towards this compound have not been fully characterized, research on related yohimbinoid biosynthesis in Rauvolfia indicates the involvement of enzymes that shape the characteristic ring system and introduce functional groups. nih.gov For example, studies on yohimbine biosynthesis point to MDR enzymes playing a role in generating the yohimbane scaffold. nih.gov

Comparative Biosynthetic Analyses with Related Rauwolfia Alkaloids (e.g., Deserpidine (B1670285), Reserpine)

This compound, deserpidine, and reserpine are all indole alkaloids found in Rauvolfia species, sharing a common biosynthetic origin from tryptophan and secologanin via strictosidine. rsc.orgresearchgate.net However, they differ in their structural modifications, particularly in the number and position of methoxy (B1213986) groups and the nature of the ester substituent at the C18 position. Deserpidine differs from reserpine by the absence of a methoxy group at C11. nih.govresearchgate.net this compound also has structural variations compared to reserpine and deserpidine.

Comparative biosynthetic analyses suggest that the pathways diverge after the formation of a common intermediate, likely a yohimbinoid precursor. The specific enzymes involved in the later stages, such as hydroxylases, methyltransferases, and esterases, are responsible for the structural diversity observed among these alkaloids. For instance, specific methyltransferases are known to be involved in the biosynthesis of other Rauvolfia alkaloids like ajmaline. scholaris.canih.gov Differences in the substrate specificity and activity of these tailoring enzymes would lead to the distinct substitution patterns found in this compound, deserpidine, and reserpine. scholaris.canih.gov While reserpine and deserpidine have been synthesized from each other chemically, this does not reflect their natural biosynthetic relationship in the plant. nih.govresearchgate.net The plant biosynthesis involves dedicated enzymatic machinery for the formation of each specific alkaloid structure.

Chemical Synthesis and Structural Modifications of Deserpideine and Its Congeners

Total Synthesis Approaches to Deserpideine and Stereoisomers

Total synthesis of complex natural products like this compound presents significant challenges, particularly in establishing the correct stereochemistry at multiple chiral centers. Research in this area has focused on developing synthetic routes that efficiently construct the core yohimbinoid skeleton and control the relative and absolute configurations of the stereogenic centers.

Synthetic studies towards related compounds, such as (-)-deserpidine, a stereoisomer and derivative of (-)-deserpidine, have been reported, highlighting new procedures for regulating stereochemistry at specific positions, like C-18. researchgate.net The complexity of these molecules often results in the synthesis of several stereoisomers during the total synthesis process. researchgate.net

While specific detailed total synthesis schemes for this compound were not extensively detailed in the provided snippets, the general context of total synthesis in organic chemistry involves the de novo construction of a complex molecule from simpler precursors, often employing a sequence of carefully designed reactions to build the carbon skeleton and introduce functional groups with precise control over stereochemistry. organic-chemistry.orgscripps.edu The synthesis of stereoisomers is a common outcome in such endeavors, necessitating strategies for their separation and characterization. researchgate.netnih.gov

Semisynthetic Transformations from Natural Precursors

Semisynthetic approaches to this compound and its congeners involve using naturally occurring compounds as starting materials and transforming them through chemical reactions to obtain the desired alkaloids or their derivatives. This approach can be advantageous when the natural precursor is more readily available than the target molecule.

While direct examples of semisynthesis of this compound from specific natural precursors were not explicitly detailed, the synthesis of deserpidine (B1670285) from reserpine (B192253), another Rauwolfia alkaloid, demonstrates the feasibility of transforming naturally abundant alkaloids into related, less available compounds. nih.gov This suggests that similar strategies could potentially be applied to the synthesis of this compound if suitable natural precursors are identified. The study on the alkaloids of Rauwolfia species growing in Vietnam mentions this compound, indicating its natural occurrence and potential as a starting point for semisynthesis or as a target for isolation and subsequent modification studies. acs.org

Degradation Studies of this compound Leading to Related Structures (e.g., Dihydrogambirtannine)

Degradation studies of natural products are valuable for several reasons, including confirming structural assignments, understanding their stability under various conditions, and potentially yielding simpler, related compounds that might be synthetically useful or biologically active.

This compound has been subjected to degradation studies. The enantiomer of natural dihydrogambirtannine, another yohimbine (B192690) alkaloid, has been prepared by the degradation of this compound. rsc.orgresearchgate.net Dihydrogambirtannine is distinguished by its aromatic E ring. rsc.orgresearchgate.net These studies provide insights into the structural integrity of this compound and the pathways by which it can break down. Forced degradation studies, in general, are used to understand the stability of a substance, identify degradation pathways and products, and facilitate the development of analytical methods. biomedres.us

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are often undertaken to explore structure-activity relationships and to develop compounds with potentially improved properties. This involves modifying the core structure of this compound through chemical synthesis.

The synthesis of stereoisomers and derivatives of (-)-deserpidine, a related yohimbinoid, highlights the approaches used in creating modified structures. researchgate.net The design and synthesis of analogues often involve targeted modifications to specific parts of the molecule to investigate the impact on biological activity or physicochemical properties. nih.govmdpi.comrsc.orgijmrhs.comfrontiersin.org While specific examples of this compound analogues were not detailed, the general principles of analogue synthesis in alkaloid chemistry involve modifying the existing ring system, introducing or changing substituents, or altering the stereochemical configuration.

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of the synthesis of complex chiral molecules like this compound, which possesses multiple stereogenic centers. Controlling the stereochemical outcome of reactions is paramount to synthesizing the desired stereoisomer.

Synthetic studies towards (-)-deserpidine, a related alkaloid, have focused on regulating stereochemistry. researchgate.net The synthesis of stereoisomers is a common challenge in the synthesis of such compounds. researchgate.netresearchgate.net Stereoselective reactions, which favor the formation of one stereoisomer over others, and stereospecific reactions, where the stereochemistry of the reactant determines the stereochemistry of the product, are fundamental tools in this regard. masterorganicchemistry.comuou.ac.inwikipedia.org Achieving the correct relative and absolute stereochemistry during the construction of the complex ring system of this compound is a key challenge in its synthesis. researchgate.net The stereochemistry of related yohimbine alkaloids has been a subject of detailed study, providing a basis for understanding and controlling the stereochemical aspects of this compound synthesis. archive.orgupenn.eduwikipedia.org

Molecular Mechanism of Action Studies on Deserpideine

Identification of Molecular Targets and Binding Affinities (e.g., Receptor Interaction)

The primary and well-established molecular target of Deserpideine (Reserpine) is the vesicular monoamine transporter 2 (VMAT2) fishersci.ca. VMAT2 is responsible for transporting monoamines from the cytoplasm into synaptic vesicles. By binding to VMAT2, Reserpine (B192253) allosterically inhibits its function, thereby blocking the uptake of neurotransmitters into storage vesicles fishersci.ca.

While the interaction with VMAT2 is clearly defined, specific quantitative data on the binding affinity of this compound (Reserpine) for VMAT2, such as dissociation constants (Kd) or inhibition constants (Ki), were not detailed in the provided search snippets. Binding affinity is a critical parameter that quantifies the strength of the interaction between a ligand and its target wisdomlib.org. High binding affinity indicates a strong interaction, which is often correlated with the potency of a compound wisdomlib.org. Studies to determine these values are typically conducted using various biochemical and biophysical techniques.

In Vitro Cellular Models for Mechanistic Elucidation (Excluding Therapeutic Applications)

In vitro cellular models are indispensable tools for investigating the molecular mechanisms of compounds under controlled conditions, isolated from systemic physiological influences nih.govnih.gov. These models allow researchers to probe the direct effects of a compound on cellular processes, pathways, and molecular interactions. While the search results did not specify particular in vitro models used exclusively for studying this compound's mechanism, general approaches in this area involve the use of various cell lines or primary cells relevant to the compound's known effects, such as neuronal cells for studying neurotransmitter modulation frontiersin.org. Advanced in vitro systems, including 3D cell cultures and organoids, offer more physiologically relevant environments to study complex cellular responses nih.govfrontiersin.org.

Cellular Pathway Modulation Studies

Investigating the modulation of cellular pathways by this compound would involve examining how its primary action on VMAT2 and subsequent neurotransmitter depletion affects downstream signaling cascades. This could include pathways regulated by adrenergic, dopaminergic, and serotonergic receptors. Although specific studies on this compound's pathway modulation were not detailed, research in this area often employs techniques such as Western blotting to assess protein phosphorylation and expression levels, or reporter assays to monitor the activity of specific signaling pathways. Systems biology approaches, integrating data from various sources, are also used to understand the broader impact on cellular networks numberanalytics.commdpi.comresearchgate.net.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling provides detailed information about how a compound binds to its target protein, including the specific amino acid residues involved and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) nih.govmsanchezmartinez.com. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can predict these interactions based on the 3D structure of the protein-ligand complex nih.govmsanchezmartinez.com. Experimental techniques such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can identify protein targets by assessing changes in protein thermal stability upon ligand binding in a cellular context mit.edu. While VMAT2 is the known primary target of this compound (Reserpine) fishersci.ca, detailed interaction profiles at the atomic level were not presented in the search results.

Advanced Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis

Advanced spectroscopic and biophysical techniques offer powerful means to study molecular interactions with high resolution and sensitivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can elucidate the three-dimensional structure of protein-ligand complexes, providing atomic-level details of the binding interface drughunter.com. Surface Plasmon Resonance (SPR) is used to measure binding kinetics and thermodynamics in real-time without the need for labels . Other techniques like fluorescence spectroscopy, circular dichroism, and mass spectrometry can provide complementary information on conformational changes, binding stoichiometry, and interaction dynamics civis.euelsevier.comchalcogen.ro. These methods are essential for gaining a deep understanding of the molecular recognition and binding events that govern the interaction between this compound and its target(s) civis.euelsevier.comlongdom.org. However, specific applications of these advanced techniques to study this compound were not found in the provided search results.

Advanced Analytical Methodologies for Deserpideine Research

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry plays a vital role in the identification and quantification of alkaloids, including Deserpideine. MS analysis allows for the determination of the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of the compound. This technique is particularly useful for confirming the presence of this compound in samples and for quantifying its amount.

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS or LC-MS/MS) are widely applied in natural product analysis. LC-MS/MS, for instance, has been used to identify active compounds in complex extracts without prior isolation. This hyphenated approach combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry, enabling the analysis of this compound within complex mixtures. Ambient mass spectrometry techniques, such as desorption electrospray ionization (DESI), also offer rapid analysis of natural products directly from samples without extensive preparation. While specific detailed mass spectral data for this compound were not extensively provided in the search results, mass spectral analysis is a standard method for alkaloid identification and has been used in the characterization of alkaloids including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. NMR provides detailed information about the arrangement of atoms within a molecule, including the types of functional groups present and their connectivity. The complete assignment of NMR spectra is a critical step in confirming the structure of isolated alkaloids.

This compound has been identified as a new yohimbinoid alkaloid, and its structure, along with that of other alkaloids, has been established using spectroscopic methods. Various NMR techniques, including both ¹H and ¹³C NMR spectroscopy, are routinely used in the structural analysis of alkaloids. The detailed signals observed in NMR spectra, such as chemical shifts, coupling constants, and integration values, allow chemists to piece together the complete molecular structure of complex natural products.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, purification, and analysis of this compound from plant extracts and other complex matrices. These techniques exploit the differences in physical and chemical properties of compounds to achieve separation.

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed chromatographic techniques in alkaloid analysis. TLC is often used for rapid qualitative analysis and monitoring separation progress, while HPLC provides more sensitive and quantitative analysis. Liquid chromatography on a normal phase column has been used for the determination of alkaloids like reserpine (B192253) and rescinnamine, which are structurally related to this compound. Flash chromatography is another preparative chromatographic technique utilized for the purification of compounds from reaction mixtures or extracts. The combination of chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and assessing the purity of isolated compounds.

Spectrophotometric Methods for this compound Detection

Spectrophotometric methods, which measure the absorption or transmission of light by a substance, can be used for the detection and quantification of compounds that have chromophores absorbing in the ultraviolet-visible (UV-Vis) region. While specific detailed spectrophotometric methods solely focused on this compound were not extensively detailed in the provided results, spectrophotometry has been applied to the determination of various alkaloids.

For instance, spectrophotometric and extraction photometric methods have been developed for determining alkaloids such as ajmaline (B190527), reserpine, and serpentine (B99607) in plant root bark. UV-Vis spectrophotometry is also used for analyzing other natural products like catechins and quercetin, which possess characteristic UV-Vis absorption spectra. If this compound exhibits suitable absorption characteristics, spectrophotometric methods could potentially be developed or adapted for its detection and quantification, particularly in relatively pure solutions or after chromatographic separation.

Application of Modern Analytical Platforms in Natural Product Characterization

Modern analytical platforms, often involving hyphenated techniques and advanced data processing, are increasingly applied in the characterization of natural products. These platforms enable comprehensive analysis of complex biological samples and facilitate the rapid identification of known compounds and the discovery of new ones.

Dereplication workflows, which aim to quickly identify known bioactive compounds in natural extracts, heavily rely on the combined use of large natural product databases, spectral libraries, and data obtained from advanced analytical technologies such as chromatography, UV-Vis spectroscopy, MS, and NMR spectroscopy. Hyphenated techniques like LC-MS/MS are central to these workflows, allowing for the simultaneous separation and identification of multiple compounds within a single analysis. These modern analytical platforms, with their enhanced sensitivity, specificity, and speed, are invaluable for the comprehensive characterization of the alkaloid profiles in plants and other natural sources, including those containing this compound.

Comparative Chemical and Biological Profiles of Deserpideine Within the Indole Alkaloid Class

Structural Relationships and Biosynthetic Linkages to Other Rauwolfia Alkaloids (e.g., Rescinnamine, Deserpidine (B1670285), Serpentine (B99607), Ajmaline)

Deserpideine, rescinnamine, and deserpidine are structurally closely related, belonging to the yohimbine-type alkaloids. They share a foundational yohimban (B1201205) skeleton. The primary structural differences lie in the substitution patterns, particularly the presence and position of methoxy (B1213986) groups and the nature of the ester side chain at the C18 position. Rescinnamine and deserpidine both possess a trimethoxybenzoyl group esterified at C18, while this compound has a trimethoxycinnamoyl group at the same position. Deserpidine is characterized by a methoxy group at C17 and a trimethoxybenzoyl group at C18. wikipedia.orgnih.gov Rescinnamine, similarly, has methoxy groups and an ester linkage, but with a trimethoxycinnamoyl moiety. wikipedia.orgwikipedia.orgnih.gov

Ajmaline (B190527) and serpentine, while also indole (B1671886) alkaloids from Rauwolfia, represent different structural subclasses. Ajmaline is classified as a sarpagan-type alkaloid, featuring a distinct cage-like structure. wikipedia.orgthegoodscentscompany.comctdbase.org Serpentine is an anhydronium alkaloid, characterized by a quaternary nitrogen and a conjugated system involving the indole nucleus and a carbonyl group. wikipedia.orgnih.govctdbase.org Despite these structural differences, all these alkaloids originate from a common biosynthetic pathway involving tryptophan and a monoterpene precursor (secologanin), leading to the formation of strictosidine (B192452). wikipedia.orgplos.orgbiorxiv.org Subsequent enzymatic transformations, including cyclizations, rearrangements, oxidations, and methylations, diverge to produce the various structural types observed in Rauwolfia species. plos.orgbiorxiv.org The biosynthesis of reserpine (B192253), a close analog of deserpidine and rescinnamine, has been shown to involve strictosidine as a precursor, with a key epimerization step establishing the characteristic C3 β-configuration found in this group. biorxiv.orgbiorxiv.org

Here is a table summarizing some key structural features and PubChem CIDs of these alkaloids:

| Compound | Structural Type | Key Substitutions | PubChem CID |

| This compound | Yohimbine-type | Methoxy groups, trimethoxycinnamoyl ester at C18 | Not found in search results |

| Rescinnamine | Yohimbine-type | Methoxy groups, trimethoxycinnamoyl ester at C18 | 5280954 nih.govmetabolomicsworkbench.org |

| Deserpidine | Yohimbine-type | Methoxy group at C17, trimethoxybenzoyl ester at C18 | 8550 nih.govscitoys.commetabolomicsworkbench.org |

| Serpentine | Anhydronium alkaloid | Quaternary nitrogen, conjugated system | 73391, 73073 (alkaloid) nih.govctdbase.orgnih.gov |

| Ajmaline | Sarpagan-type | Cage-like structure, hydroxyl groups | 20367, 6100671 wikipedia.orgthegoodscentscompany.comctdbase.orgnih.gov |

Shared Synthetic Strategies and Methodological Challenges Across Indole Alkaloids

The chemical synthesis of indole alkaloids, including those from Rauwolfia, presents significant challenges due to their complex polycyclic structures, multiple chiral centers, and sensitive functional groups. Shared synthetic strategies often involve the construction of the indole nucleus and the subsequent annulation of the complex ring systems. Common approaches include Pictet-Spengler reactions to form the β-carboline core, Diels-Alder reactions, and various cyclization strategies to build the additional rings. nbu.ac.in

Methodological challenges include achieving high stereo- and regioselectivity in cyclization and functionalization steps, controlling the formation of multiple chiral centers, and handling the lability of certain intermediates. The synthesis of the yohimbine-type alkaloids like this compound, rescinnamine, and deserpidine often requires the precise introduction of oxygen functionalities and the ester side chain at the correct positions and with the desired stereochemistry. For instance, the synthesis of deserpidine from reserpine in a multi-step process highlights the challenges in modifying existing complex alkaloid structures while preserving stereochemistry and achieving reasonable yields. nih.gov The synthesis of sarpagan and anhydronium alkaloids like ajmaline and serpentine involves different sets of challenges related to forming their unique ring systems and incorporating specific functional groups. wikipedia.org

Comparative Molecular Modeling and SAR Analysis with Structurally Analogous Compounds

Comparative molecular modeling and Structure-Activity Relationship (SAR) analysis are valuable tools for understanding how variations in the structures of indole alkaloids influence their biological activities. While specific detailed SAR analysis directly comparing this compound with all the listed alkaloids was not extensively found in the search results, general principles from related compounds can be inferred.

For yohimbine-type alkaloids like this compound, rescinnamine, and deserpidine, variations in the ester group at C18 and the methoxy substitution pattern are known to affect their binding affinity to various receptors, particularly those in the central nervous system and cardiovascular system. The stereochemistry at key positions, such as C3, C16, C17, C18, and C20, is crucial for their pharmacological profiles. biorxiv.orgbiorxiv.org

Ajmaline's antiarrhythmic activity is linked to its interaction with sodium ion channels, a property related to its specific sarpagan structure. wikipedia.orgctdbase.orgwikipedia.org Serpentine's biological activity is associated with its anhydronium structure, which influences its chemical reactivity and potential interactions with biological targets. wikipedia.org

Molecular modeling can help predict the preferred conformations of these alkaloids and how they might interact with binding sites on proteins. By comparing the predicted binding modes and energies of this compound and its analogs, researchers can gain insights into the structural features that contribute to their relative potencies and selectivities. Differences in the shape, charge distribution, and hydrogen bonding capabilities arising from structural variations play a significant role in determining their molecular interactions.

Distinguishing Molecular Interactions and Selectivity Profiles

The structural differences among this compound, rescinnamine, deserpidine, serpentine, and ajmaline lead to distinct molecular interactions and selectivity profiles with biological targets. While all are derived from Rauwolfia species, their primary pharmacological activities vary.

This compound, rescinnamine, and deserpidine are primarily known for their effects on the cardiovascular and central nervous systems, largely attributed to their interactions with adrenergic receptors and the vesicular monoamine transporter (VMAT). Their ability to deplete neurotransmitters like norepinephrine, serotonin, and dopamine (B1211576) is a key aspect of their pharmacological action. The specific nature of the ester group at C18 and the methoxy pattern influences their lipophilicity, metabolism, and binding affinity to these targets, leading to subtle differences in their potency and duration of action.

Ajmaline, in contrast, is recognized for its antiarrhythmic properties, primarily acting as a sodium channel blocker. wikipedia.orgctdbase.orgwikipedia.org Its sarpagan structure allows it to interact with specific sites on voltage-gated sodium channels, altering cardiac action potentials. wikipedia.org This represents a significantly different mechanism of action compared to the yohimbine-type alkaloids.

Serpentine, with its anhydronium structure, may exhibit different reactivity and potentially interact with a distinct set of biological molecules compared to the other alkaloids. wikipedia.org Its specific selectivity profile is less extensively characterized in the provided search results compared to the other compounds.

Future Directions and Emerging Research Avenues for Deserpideine

Exploration of Undiscovered Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of complex plant natural products, including alkaloids like Deserpideine, involves intricate enzymatic pathways governed by specific genetic determinants. While significant progress has been made in understanding the biosynthesis of various plant secondary metabolites, the complete enzymatic machinery and the precise genetic regulation underlying this compound production may still hold undiscovered elements.

Future research in this area is likely to leverage advanced omics-based strategies, such as genomics, transcriptomics, and metabolomics, to identify the genes encoding the enzymes involved in the later stages of this compound biosynthesis. scitoys.comwikipedia.orgmims.comwikidata.org Techniques for analyzing gene coexpression and identifying gene clusters can help pinpoint candidate genes within plant genomes. scitoys.com The functional characterization of newly identified enzymes through biochemical studies and genetic manipulation techniques, such as virus-induced gene silencing (VIGS) or overexpression, will be crucial to confirm their roles in the biosynthetic pathway. scitoys.com Understanding the transcription factors and regulatory networks that control the expression of these biosynthetic genes is another critical aspect, potentially revealing ways to modulate this compound production in plants or engineered systems. wikipedia.orgwikidata.org

Novel Synthetic Methodologies for Enantioselective Production

The synthesis of complex chiral molecules like this compound with high enantioselectivity remains a significant challenge and an active area of research in organic chemistry. Developing novel synthetic methodologies that allow for the efficient and selective construction of the this compound core structure and its specific stereochemistry is a key future direction.

Research efforts may focus on the development of new catalytic asymmetric reactions, including organocatalysis, metal catalysis, and biocatalysis, tailored for the specific transformations required for this compound synthesis. nih.govnih.govnih.govwikipedia.org Strategies involving dearomatization followed by enantioselective functionalization, as explored for related heterocyclic systems, could be applicable. nih.gov The total synthesis of complex alkaloids, such as synthetic studies towards (-)-deserpidine and the total synthesis of (+)-reserpine, highlights the ongoing efforts and potential methodologies that could be adapted or inspire novel routes for this compound. fishersci.ca Photoenzymatic and chemoenzymatic approaches are also emerging as green and powerful strategies for the enantioselective synthesis of valuable chiral products, which could be explored for this compound or its precursors. nih.gov

High-Throughput Screening and Computational Design of this compound-Inspired Molecular Scaffolds

High-throughput screening (HTS) and computational design play vital roles in modern chemical biology and drug discovery by enabling the rapid evaluation and design of molecules with desired properties. Applying these approaches to this compound research can accelerate the discovery of new bioactive molecules.

Future research could involve using HTS to screen large libraries of compounds for interactions with biological targets potentially modulated by this compound, helping to identify related molecules with similar or improved activity profiles. Complementary to experimental screening, computational methods can be employed to design novel molecular scaffolds inspired by the structure of this compound. Techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can predict the potential activity and interactions of designed molecules before their synthesis, focusing experimental efforts on the most promising candidates. This integrated approach can lead to the identification or design of this compound analogs or mimetics with potentially enhanced potency, selectivity, or other desirable characteristics.

Advanced Mechanistic Studies at Sub-Cellular and Molecular Levels

A detailed understanding of how this compound interacts with biological systems at the sub-cellular and molecular levels is fundamental to elucidating its biological activities and potential therapeutic applications. Advanced mechanistic studies represent a crucial future research area.

Investigations could focus on identifying the specific protein targets of this compound within cells and characterizing the nature of these interactions using techniques such as protein binding assays and structural biology methods. Exploring the sub-cellular localization of this compound and its targets using advanced imaging techniques can provide insights into where its biological effects are exerted. Furthermore, employing molecular dynamics simulations and other computational approaches can help to understand the dynamic interactions between this compound and its targets at an atomic level, providing a deeper understanding of the binding mechanisms and conformational changes involved. These studies are essential for a comprehensive understanding of this compound's mechanism of action.

Integration of Omics Data in this compound Research

The integration of data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics) offers a holistic view of biological systems and can reveal complex interactions and pathways. Integrating omics data in this compound research can provide a more comprehensive understanding of its effects.

Future studies could involve exposing biological systems (e.g., cells, organisms) to this compound and analyzing the resulting changes across different omics layers. For example, transcriptomics could reveal changes in gene expression, proteomics could show alterations in protein levels, and metabolomics could identify modulated metabolic pathways. Integrating these diverse datasets using bioinformatics and systems biology approaches can help to identify the key molecular pathways and networks affected by this compound, providing insights into its biological activities and potential therapeutic or toxicological effects. This integrative approach can lead to the identification of biomarkers, the elucidation of complex biological responses, and a more complete picture of this compound's impact on biological systems.

Q & A

Q. How to address missing or inconsistent spectral data in this compound characterization studies?

- Answer : Apply sensitivity analyses to determine the impact of missing data points. Use multiple imputation techniques or Bayesian modeling to estimate uncertainties. Cross-check with orthogonal methods (e.g., X-ray crystallography if NMR is inconclusive) and document limitations transparently .

Q. What visualization techniques best communicate complex structure-activity relationships (SAR) for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.